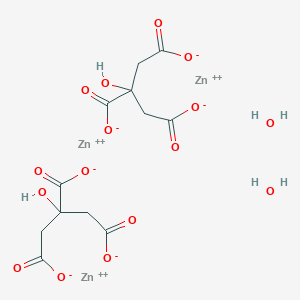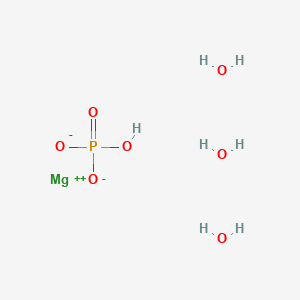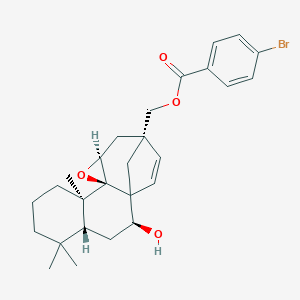
Zinc citrate dihydrate
Overview
Description
Zinc citrate dihydrate is an inorganic compound composed of zinc, citric acid, and two water molecules. It is an important component in many laboratory experiments and has a wide range of applications in science and medicine.
Scientific Research Applications
Zinc Absorption in Supplements : Wegmüller et al. (2013) found that zinc citrate dihydrate, as a supplement, has comparable absorption rates to zinc gluconate and higher absorption than zinc oxide in healthy adults. This suggests its potential as an alternative for preventing zinc deficiency and treating diarrhea (Wegmüller et al., 2013).
Nanoparticle Synthesis : Xing et al. (2019) explored the synthesis of flaky dihydrate zinc oxalate particles, utilizing this compound in a controlled double-jet precipitation process. This process has potential applications in various fields including material science (Xing et al., 2019).
Magnetic Orientation in Polymers : Teranishi et al. (2017) studied the use of this compound as a nucleating agent in poly(l-lactic acid), demonstrating its ability to align polymers magnetically. This could have implications in materials science and engineering (Teranishi et al., 2017).
Photocatalytic Activity in Nanocomposites : A study by Xue et al. (2015) described the synthesis of ZnO–C nanocomposites using this compound, which showed enhanced photocatalytic activity. This finding is significant for environmental protection and photocatalysis (Xue et al., 2015).
Detection in Food Products : Song et al. (2022) used terahertz spectroscopy to detect zinc citrate in flour and milk powder mixtures. This method has implications for health and safety in food industries (Song et al., 2022).
Zinc Binding in Human Milk : Lönnerdal et al. (1980) identified citrate as a low molecular weight zinc-binding compound in human milk. The study provides insights into zinc metabolism, particularly in relation to conditions like acrodermatitis enteropathica (Lönnerdal et al., 1980).
Polymer Crystallization : Song et al. (2012) investigated the use of a nanoscaled zinc citrate complex as a nucleating agent in poly(l-lactic acid), enhancing its crystallization. This has potential applications in biodegradable plastics and materials science (Song et al., 2012).
Safety and Hazards
Future Directions
Zinc citrate dihydrate has a wide range of applications in food, pharmaceutical, and other fields . It is a common class of food additives and functional supplements with tremendous development potential and strong core competitiveness . Particles with good powder characteristics and functionalization are becoming one of the primary directions in the evolution of citrate into the high-end market .
Mechanism of Action
Target of Action
Zinc citrate dihydrate is a form of zinc, an essential trace element. The primary targets of zinc are the zinc-dependent enzymes and proteins . Zinc is a key player in cellular metabolism, acting as a cofactor for over 300 enzymes involved in various biological processes . It also plays a crucial role in protein synthesis, nucleic acid metabolism, cell proliferation, and differentiation .
Mode of Action
Zinc has three primary biological roles: catalytic , structural , and regulatory . As a catalytic agent, zinc is vital for the activity of numerous enzymes. In its structural role, zinc contributes to the conformation of proteins and enzymes. In its regulatory capacity, zinc influences the control of gene expression .
Biochemical Pathways
Zinc’s involvement in cellular metabolism extends across various critical pathways, including those responsible for protein synthesis , lipid metabolism , and DNA replication . Zinc-dependent enzymes, such as DNA polymerase and RNA polymerase, are vital for the synthesis and repair of DNA, a fundamental process for cell division and growth .
Pharmacokinetics
This compound demonstrates effective absorption following oral administration . This high bioavailability means that it can efficiently increase serum zinc levels, enhancing the body’s zinc reserves .
Result of Action
The action of this compound leads to an improvement in the body’s zinc status, which has implications for various aspects of health. For instance, it supports cellular metabolism and ensures that zinc-dependent enzymes and proteins function optimally . Zinc also plays a pivotal role in immune function, protein and DNA synthesis, wound healing, and cell signaling and division .
Action Environment
The absorption of this compound in the human body is influenced by dietary composition. Factors such as phytates found in plant foods can inhibit zinc absorption by binding to the mineral, reducing its bioavailability . Therefore, considering dietary components that can affect zinc absorption is important when aiming to improve zinc status through supplementation .
Biochemical Analysis
Biochemical Properties
Zinc citrate dihydrate plays a crucial role in biochemical reactions. It acts as a cofactor for over 300 enzymes involved in protein synthesis, lipid metabolism, and DNA synthesis . The presence of zinc is crucial for the catalytic activity of these enzymes, which are essential for vital chemical reactions in the body, including those governing growth, immune response, and repair of cellular damage .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Zinc’s role in cellular metabolism extends to its involvement in the regulation of gene expression through zinc finger proteins. These proteins bind to DNA, influencing the transcription of genes that regulate cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited, zinc’s effect on cellular metabolism is profound, with supplemental zinc citrate supporting the immune system, aiding in lipid metabolism, and ensuring the proper function of immune cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, low levels of zinc oxide nanoparticles can express a similar antidiarrheal action as high therapeutic doses of zinc oxide
Metabolic Pathways
This compound is involved in numerous metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . Zinc’s involvement in cellular metabolism extends across various critical pathways, including those responsible for protein synthesis, lipid metabolism, and DNA replication .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. Given the main localization of zinc transporters at the cell membrane, the potential for targeted therapies, including small molecules and monoclonal antibodies, offers promising avenues for future exploration .
Properties
IUPAC Name |
trizinc;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.2H2O.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2;;;/q;;;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAGUGIXGVHDGD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Zn+2].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O16Zn3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583827 | |
| Record name | Zinc citrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5990-32-9, 546-46-3 | |
| Record name | Zinc citrate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005990329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, zinc salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc citrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trizinc dicitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC CITRATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021IBV57IL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)






![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)


